Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate
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Overview
Description
Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is a complex organotin compound with the molecular formula C38H76O4S2Sn. This compound is notable for its unique structure, which includes a tin (Sn) atom bonded to sulfur (S) and oxygen (O) atoms, as well as long hydrocarbon chains. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate typically involves the reaction of dodecyl mercaptan with dibutyltin oxide in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Dodecyl mercaptan+Dibutyltin oxide→Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions where the dodecyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tributyltin oxide: Another organotin compound with similar applications but different structural properties.
Dodecyl mercaptan: A precursor in the synthesis of dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate.
Dibutyltin oxide: Used in the synthesis of various organotin compounds.
Uniqueness
This compound is unique due to its specific combination of functional groups and long hydrocarbon chains, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
51287-83-3 |
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Molecular Formula |
C38H76O4S2Sn |
Molecular Weight |
779.9 g/mol |
IUPAC Name |
dodecyl 3-[dibutyl-(3-dodecoxy-3-oxopropyl)sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C15H30O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18;2*1-3-4-2;/h2*18H,2-14H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
MBSPJZOQJLVPBT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
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